molecular formula C11H8Cl2N2OS B5768677 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B5768677
M. Wt: 287.2 g/mol
InChI Key: BFPFBFRHSKQIBX-UHFFFAOYSA-N
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Description

2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 5-methyl-1,3-thiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different thiazole derivatives .

Scientific Research Applications

2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide is unique due to its specific substitution pattern on the benzene ring and the thiazole moiety.

Properties

IUPAC Name

2,4-dichloro-N-(5-methyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2OS/c1-6-5-14-11(17-6)15-10(16)8-3-2-7(12)4-9(8)13/h2-5H,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPFBFRHSKQIBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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